molecular formula C10H10N2O2S B8439304 1-Methyl-3-(methylsulfinyl)-4(1H)-cinnolinone

1-Methyl-3-(methylsulfinyl)-4(1H)-cinnolinone

Cat. No. B8439304
M. Wt: 222.27 g/mol
InChI Key: YVTSNORYKMPKPP-UHFFFAOYSA-N
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Patent
US03937704

Procedure details

A quantity of 6.16 g (0.027 mole) of 85% m-chloroperbenzoic acid was added to a solution of 6.6 g (0.03 mole) of 1-methyl-3-(methylsulfinyl)-4(1H)-cinnolinone in 100 ml of chloroform. The temperature rose to 45° C. After 5 minutes the solution was brought to reflux for 5 minutes, cooled, mixed with 200 ml of 5% sodium bicarbonate and stirred for 10 minutes. Additional chloroform (300 ml) was added to dissolve the separated product. The organic layer was separated, dried over anhydrous potassium carbonate and concentrated to give 6.7 g (94.4%) of white product melting at 202°-204°. Recrystallization from chloroform-methanol gave pure product melting at 204°-206° C.
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
94.4%

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16](=[O:23])[C:15]([S:24]([CH3:26])=[O:25])=[N:14]1.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)Cl>[CH3:12][N:13]1[C:22]2[C:17](=[CH:18][CH:19]=[CH:20][CH:21]=2)[C:16](=[O:23])[C:15]([S:24]([CH3:26])(=[O:9])=[O:25])=[N:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
6.16 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
6.6 g
Type
reactant
Smiles
CN1N=C(C(C2=CC=CC=C12)=O)S(=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to 45° C
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the separated product
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1N=C(C(C2=CC=CC=C12)=O)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 94.4%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.